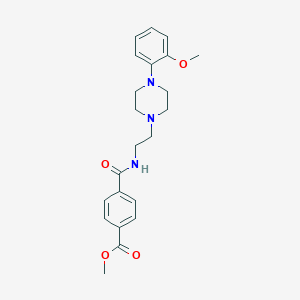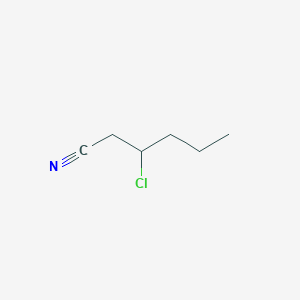
2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated control mechanisms to ensure consistent product quality .
化学反应分析
Types of Reactions
2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and antiparasitic agent.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts, due to its unique chemical properties
作用机制
The mechanism of action of 2,2-Dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine involves its interaction with specific molecular targets and pathways
属性
CAS 编号 |
368434-89-3 |
|---|---|
分子式 |
C9H10N4O3 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-nitro-3-oxidobenzimidazol-3-ium-4-amine |
InChI |
InChI=1S/C9H10N4O3/c1-9(2)11-5-3-4-6(13(15)16)7(10)8(5)12(9)14/h3-4H,10H2,1-2H3 |
InChI 键 |
ISOQJYMDROCEPP-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C2C=CC(=C(C2=[N+]1[O-])N)[N+](=O)[O-])C |
溶解度 |
30 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)




![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)



stannane](/img/structure/B14139028.png)


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
